molecular formula C8H6N2O3 B2916250 1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI) CAS No. 59118-50-2

1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI)

Cat. No.: B2916250
CAS No.: 59118-50-2
M. Wt: 178.147
InChI Key: IHROBPZWETYCBZ-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI) is a benzimidazole derivative characterized by a carboxylic acid group at the 2-position and a hydroxyl group at the 1-position of the benzimidazole core. Benzimidazole derivatives are widely studied for their pharmacological and industrial relevance, particularly in drug development (e.g., antiparasitic and anticancer agents) and coordination chemistry due to their metal-binding capabilities .

Properties

IUPAC Name

1-hydroxybenzimidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-8(12)7-9-5-3-1-2-4-6(5)10(7)13/h1-4,13H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHROBPZWETYCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI) can be synthesized through several methods. One common synthetic route involves the reaction of o-phenylenediamine with formic acid, followed by oxidation to introduce the hydroxy group at the 1-position. The reaction conditions typically involve heating the reactants under reflux .

Industrial Production Methods

Industrial production of 1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI) often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce various halogenated or alkylated benzimidazole compounds .

Scientific Research Applications

1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI) has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI) involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer research, it may exert its effects by interfering with cell division and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Methyl groups (e.g., CAS 10066-10-1) enhance lipophilicity, which may improve membrane permeability in drug design .
  • Reactive Groups : Chloromethyl (CAS 66947-93-1) and aldehyde (CAS 126436-25-7) substituents offer synthetic versatility for generating derivatives .

Biological Activity

1H-Benzimidazole-2-carboxylic acid, 1-hydroxy-(9CI) (CAS No. 59118-50-2) is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This compound exhibits potential therapeutic properties, making it a subject of interest in medicinal chemistry and pharmacology. This article presents an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1H-Benzimidazole-2-carboxylic acid, 1-hydroxy-(9CI) has the following structural formula:

C8H6N2O3\text{C}_8\text{H}_6\text{N}_2\text{O}_3

The compound typically exists in a zwitterionic form, which may influence its solubility and interaction with biological targets .

Biological Activity Overview

Benzimidazole derivatives are known for a wide range of biological activities, including:

  • Antimicrobial Activity : Effective against various bacteria and fungi.
  • Antiviral Activity : Potential against viral infections.
  • Anticancer Properties : Inhibition of tumor growth through various mechanisms.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeSpecific EffectsReferences
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
AntiviralPotential activity against specific viruses
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production

The biological activity of 1H-benzimidazole-2-carboxylic acid is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, leading to reduced cellular proliferation in cancer cells.
  • Receptor Modulation : It may act on specific receptors that regulate inflammation and immune responses.
  • Microtubule Disruption : Similar to other benzimidazole derivatives, it may interfere with microtubule dynamics, affecting cell division and growth in pathogens .

Case Studies

Several studies have explored the biological activity of benzimidazole derivatives, including 1H-benzimidazole-2-carboxylic acid:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of several benzimidazole derivatives, including 1H-benzimidazole-2-carboxylic acid. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values lower than standard antibiotics .
  • Anticancer Activity :
    • Research demonstrated that benzimidazole derivatives exhibit cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .
  • Anti-inflammatory Properties :
    • A study investigated the anti-inflammatory effects of benzimidazole derivatives in animal models. The results indicated a reduction in pro-inflammatory cytokines, suggesting that these compounds could be beneficial in treating inflammatory diseases .

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